

A Comparative Analysis of the Biological Activity of Novel **trans-3-Methylcyclohexanamine** Derivatives

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Compound of Interest

Compound Name: *trans-3-Methylcyclohexanamine*

Cat. No.: B072601

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a hypothetical series of novel **trans-3-methylcyclohexanamine** derivatives. Due to the limited availability of comprehensive screening data on novel derivatives of this specific scaffold in publicly accessible literature, this document presents a representative study to illustrate the potential therapeutic applications and structure-activity relationships (SAR) of this class of compounds. The experimental data and protocols are based on established methodologies for evaluating antimicrobial and anticancer activities of related amine and cyclohexane-containing compounds.

Introduction

The **trans-3-methylcyclohexanamine** scaffold is a valuable building block in medicinal chemistry, appearing in various pharmaceutically active compounds. Its rigid, three-dimensional structure can effectively influence the stereochemical outcome of interactions with biological targets. One notable example is the presence of a related moiety, **trans-4-methylcyclohexylamine**, as a metabolite of the anticancer drug Semustine, suggesting the potential for derivatives of this scaffold in oncology. This guide explores the hypothetical antimicrobial and anticancer activities of a series of novel N-substituted **trans-3-methylcyclohexanamine** derivatives.

Hypothetical Compound Library

For this comparative analysis, we have designed a series of five novel **trans-3-methylcyclohexanamine** derivatives with varying N-substituents to investigate their structure-activity relationships. The parent compound, **trans-3-methylcyclohexanamine**, is included as a reference.

Table 1: Structures of Novel **trans-3-Methylcyclohexanamine** Derivatives

Compound ID	R-Group (Substitution on Amino Group)
TMCA-0	-H (trans-3-Methylcyclohexanamine)
TMCA-1	-CH ₂ -Ph (Benzyl)
TMCA-2	-C(O)-Ph (Benzoyl)
TMCA-3	-CH ₂ -(4-fluorophenyl) (4-Fluorobenzyl)
TMCA-4	-C(O)-(4-methoxyphenyl) (4-Methoxybenzoyl)
TMCA-5	-SO ₂ -Ph (Benzenesulfonyl)

Antimicrobial Activity Screening

The synthesized derivatives were screened for their in vitro antibacterial activity against two representative bacterial strains: *Staphylococcus aureus* (Gram-positive) and *Escherichia coli* (Gram-negative). The minimum inhibitory concentration (MIC) was determined for each compound. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.

Quantitative Data: Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of TMCA Derivatives

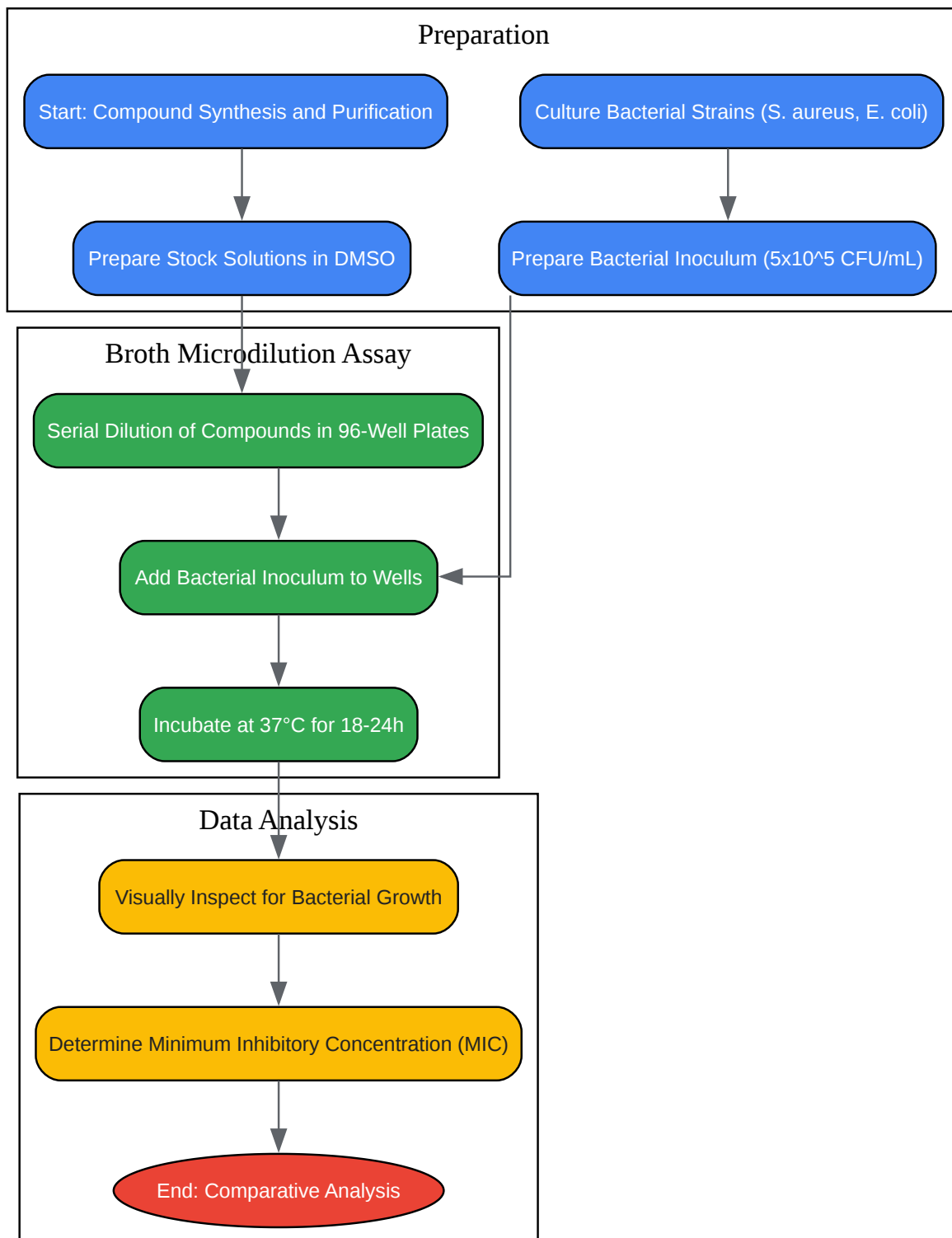
Compound ID	MIC (µg/mL) vs. <i>S. aureus</i>	MIC (µg/mL) vs. <i>E. coli</i>
TMCA-0	>128	>128
TMCA-1	32	64
TMCA-2	16	32
TMCA-3	16	32
TMCA-4	8	16
TMCA-5	4	8
Ciprofloxacin	0.5	0.25

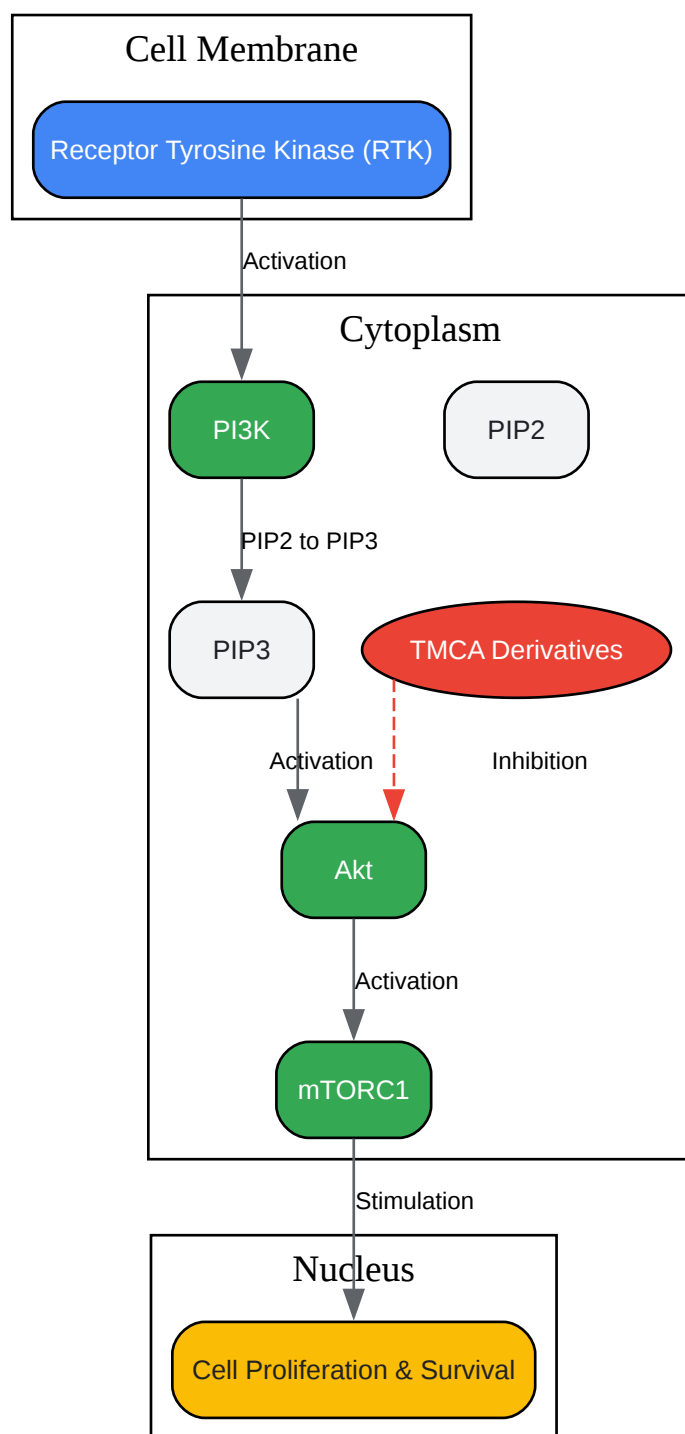
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds was evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Bacterial Strains and Culture Conditions:** *Staphylococcus aureus* (ATCC 29213) and *Escherichia coli* (ATCC 25922) were cultured in Mueller-Hinton Broth (MHB) at 37°C.
- **Preparation of Compounds:** Stock solutions of the test compounds and ciprofloxacin were prepared in dimethyl sulfoxide (DMSO).
- **Assay Procedure:**
 - The compounds were serially diluted in MHB in 96-well microtiter plates to achieve final concentrations ranging from 0.25 to 128 µg/mL.
 - A bacterial suspension, adjusted to a final concentration of 5×10^5 colony-forming units (CFU)/mL, was added to each well.
 - The plates were incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Workflow for Antimicrobial Screening





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